

"solubility and stability of Butyl cyclohexanecarboxylate"

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Compound of Interest

Compound Name: Butyl cyclohexanecarboxylate

Cat. No.: B3192806

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An In-Depth Technical Guide to the Solubility and Stability of **Butyl Cyclohexanecarboxylate**

Introduction: Understanding Butyl Cyclohexanecarboxylate

Butyl cyclohexanecarboxylate (BCHC) is an ester of cyclohexanecarboxylic acid and butanol.[1][2] With the molecular formula $C_{11}H_{20}O_2$, this compound is a colorless liquid characterized by a molecular weight of approximately 184.27 g/mol .[1][3] It exists in various isomeric forms depending on the structure of the butyl group (n-butyl, sec-butyl, iso-butyl, tert-butyl), each conferring subtle differences in physical properties and reactivity.[3] The tert-butyl isomer, for instance, exhibits enhanced steric hindrance, which can increase its stability compared to linear analogs.[3] This guide provides a detailed exploration of the critical physicochemical parameters of **Butyl cyclohexanecarboxylate**: its solubility in various media and its chemical stability under different environmental conditions. Understanding these characteristics is paramount for its application in drug formulation, organic synthesis, and materials science, where it may serve as a solvent, a synthesis intermediate, or a protecting group.[3]

Core Physicochemical Properties

A foundational understanding begins with the key physical and chemical properties of the primary isomer, n-**butyl cyclohexanecarboxylate**. This data, compiled from authoritative

chemical databases, provides the necessary context for the subsequent discussions on solubility and stability.

Property	Value	Source
IUPAC Name	butyl cyclohexanecarboxylate	[1]
CAS Number	6553-81-7	[2]
Molecular Formula	C11H20O2	[1][3]
Molecular Weight	184.27 g/mol	[1][3]
Boiling Point	220.6°C at 760 mmHg (est.)	[4]
Flash Point	87.2°C (est.)	[3]
Density	~0.95 g/cm ³	[3]
logP (Octanol/Water)	2.910 - 3.650 (est.)	[4][5]

Part 1: Solubility Profile

The solubility of a compound is a critical determinant of its behavior in both chemical and biological systems. For **Butyl cyclohexanecarboxylate**, its solubility profile is governed by its molecular structure: a nonpolar cyclohexyl ring and butyl chain combined with a moderately polar ester group.

Theoretical Framework: Polarity and Solvation

The principle of "like dissolves like" is the primary predictor of solubility. **Butyl cyclohexanecarboxylate**'s structure is predominantly nonpolar (hydrophobic) due to the large hydrocarbon content of the cyclohexane ring and the butyl group.[6] The ester functional group (-COO-) introduces a polar region capable of dipole-dipole interactions. However, the nonpolar character dominates, leading to low solubility in highly polar solvents like water and high solubility in nonpolar organic solvents.[6] The polar hydroxyl group of short-chain alcohols can interact favorably with water, but as the non-polar hydrocarbon chain lengthens, water solubility decreases significantly.

Quantitative Solubility Data

Precise quantitative data is essential for formulation and process development. While extensive experimental data for **Butyl cyclohexanecarboxylate** is not widely published, reliable estimates and data for analogous compounds provide a strong basis for assessment.

Solvent	Solubility	Rationale / Source
Water	18.52 mg/L @ 25 °C (est. for sec-butyl isomer)	[4]
Organic Solvents (e.g., Hexane, Ether, Alcohols)	Soluble / Miscible	The nonpolar nature of the cyclohexane ring and butyl chain leads to favorable interactions with nonpolar and moderately polar organic solvents.[6]

Factors Influencing Solubility

- **Temperature:** For most organic solids and liquids dissolving in liquid solvents, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome intermolecular forces in the solute and solvent.
- **pH:** The solubility of **Butyl cyclohexanecarboxylate** is generally independent of pH in the range of 2-10. However, at extreme pH values (highly acidic or alkaline), the compound will undergo hydrolysis, leading to its degradation and the formation of more soluble products (cyclohexanecarboxylic acid and butanol). This is not a true increase in the solubility of the parent compound but rather a chemical transformation.

Experimental Workflow for Solubility Determination (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is a gold-standard technique for determining the water solubility of a compound. The causality behind this protocol is to achieve a saturated, equilibrated solution from which a sample can be taken and analyzed, ensuring the measured concentration represents the true solubility limit.

Caption: Workflow for determining water solubility via the shake-flask method.

Step-by-Step Protocol:

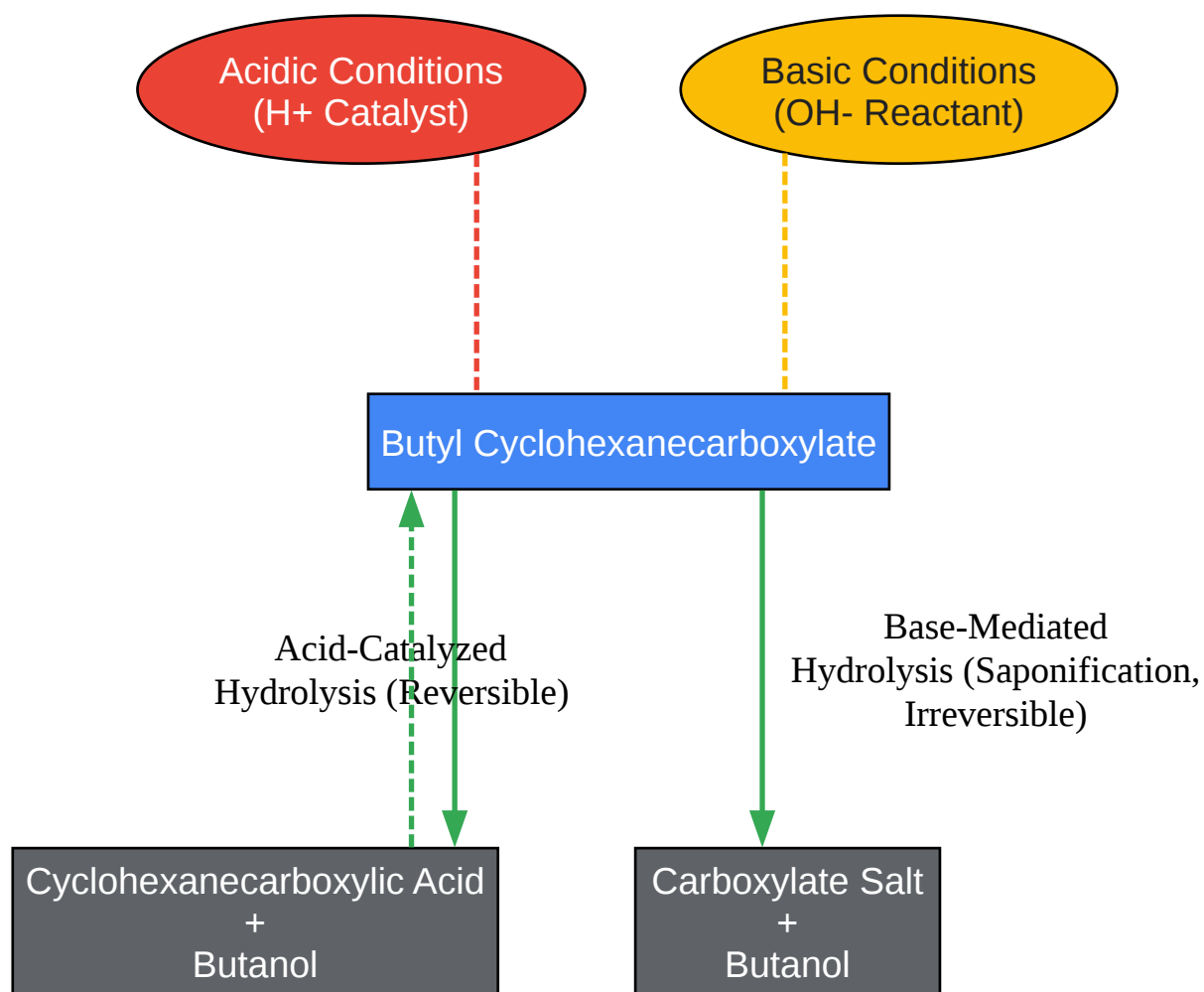
- **Preparation:** Add an excess amount of **Butyl cyclohexanecarboxylate** to a known volume of deionized water in a sealed flask. The excess is crucial to ensure a saturated solution is formed.
- **Equilibration:** Place the flask in a temperature-controlled shaker bath (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
- **Phase Separation:** Cease agitation and allow the mixture to stand, permitting the excess undissolved ester to separate from the aqueous phase. Centrifugation may be employed to accelerate this separation.
- **Sampling:** Carefully withdraw a precise aliquot from the clear, aqueous supernatant. It is critical to avoid disturbing the undissolved layer.
- **Quantification:** Analyze the concentration of **Butyl cyclohexanecarboxylate** in the aliquot using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), against a calibration curve prepared with known standards.
- **Calculation:** The determined concentration represents the water solubility of the compound at the specified temperature.

Part 2: Chemical Stability and Degradation

The stability of **Butyl cyclohexanecarboxylate** is a measure of its resistance to chemical change. The primary pathway of degradation for esters is hydrolysis, which can be catalyzed by acid or base.^[7] Oxidative and biological degradation pathways are also relevant under specific conditions.

Hydrolysis: The Principal Degradation Pathway

Hydrolysis is the cleavage of the ester bond by reaction with water, yielding cyclohexanecarboxylic acid and butanol.^[7] This reaction is typically slow at neutral pH but is significantly accelerated by the presence of acids or bases.^{[7][8]}



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